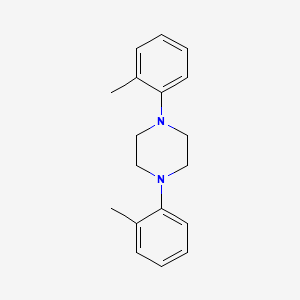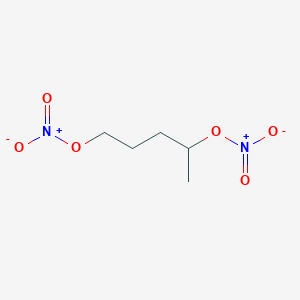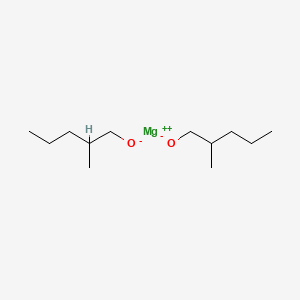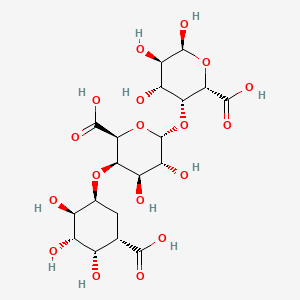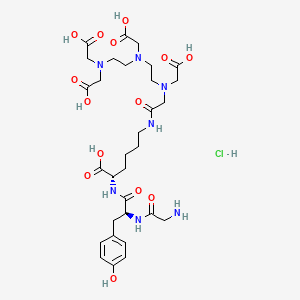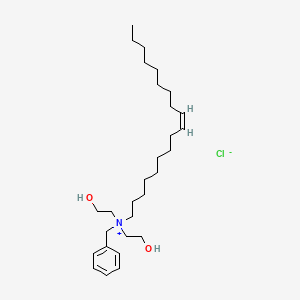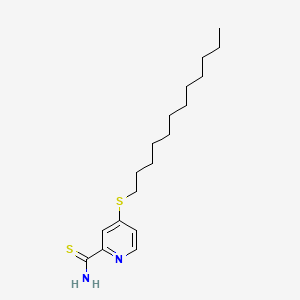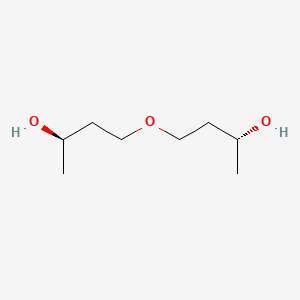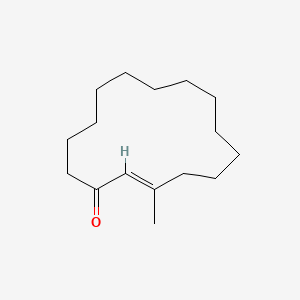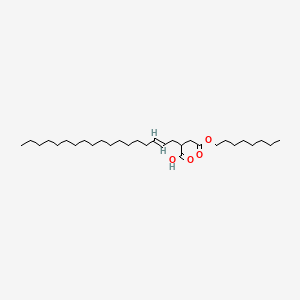
Octyl hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H56O4 and a molecular weight of 480.76324 . This compound is known for its unique structure, which includes both octyl and octadecenyl groups attached to a succinate backbone. It is used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic anhydride with octyl and octadecenyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of tubular reactors where the reactants are continuously fed and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and reduced formation of side products .
Análisis De Reacciones Químicas
Types of Reactions
Octyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
Octyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of octyl hydrogen 2-octadecenylsuccinate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning itself at the interface. This alignment is facilitated by the hydrophobic octyl and octadecenyl groups and the hydrophilic succinate backbone. This property is exploited in various applications, including emulsification and solubilization .
Comparación Con Compuestos Similares
Similar Compounds
- Octyl succinate
- Octadecenyl succinate
- Dioctyl succinate
Comparison
Octyl hydrogen 2-octadecenylsuccinate is unique due to the presence of both octyl and octadecenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it more versatile as a surfactant compared to compounds like octyl succinate or octadecenyl succinate, which have only one type of hydrophobic group .
Propiedades
Número CAS |
93882-71-4 |
|---|---|
Fórmula molecular |
C30H56O4 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
(E)-2-(2-octoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-23-25-28(30(32)33)27-29(31)34-26-24-22-10-8-6-4-2/h21,23,28H,3-20,22,24-27H2,1-2H3,(H,32,33)/b23-21+ |
Clave InChI |
VVINANGFKHTWHN-XTQSDGFTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



